molecular formula C13H19BrN2O3S B2783038 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine CAS No. 677303-98-9

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine

Cat. No.: B2783038
CAS No.: 677303-98-9
M. Wt: 363.27
InChI Key: AZTCUBCPFIYARM-UHFFFAOYSA-N
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Description

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 3-position.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl group.

    Piperazine Introduction: Finally, the ethylpiperazine moiety is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Products include 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: The major product is 4-methoxyphenylsulfonyl-4-ethylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine
  • 1-((3-Bromo-4-methoxyphenyl)sulfonyl)azepane
  • 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine

Uniqueness: 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine is unique due to the presence of the ethylpiperazine moiety, which can influence its chemical reactivity and biological activity. The combination of the bromine atom, methoxy group, and sulfonyl group also provides distinct properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)sulfonyl-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3S/c1-3-15-6-8-16(9-7-15)20(17,18)11-4-5-13(19-2)12(14)10-11/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTCUBCPFIYARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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